molecular formula C25H28N2O4S B2682512 Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-74-9

Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2682512
CAS RN: 865174-74-9
M. Wt: 452.57
InChI Key: KOBYNILYIUPKKM-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, also known as EPPIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPPIC is a member of the benzothiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. In

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex benzothiazole derivatives, including those related to Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This process yields a range of compounds with potential pharmacological applications. These derivatives are synthesized through reactions at room temperature, highlighting the accessibility of these chemical processes for producing novel compounds with unique properties (Mohamed, 2014).

Pharmacological Potential

Research on benzothiazole and imidazobenzothiazole derivatives, similar in structure to Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, indicates significant anti-inflammatory activity. These studies suggest the potential for these compounds in the development of new anti-inflammatory drugs, underscoring the importance of benzothiazole derivatives in medicinal chemistry (Abignente et al., 1983).

Photolytic Studies

The photolysis of related compounds, such as Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in various alcohols has been studied, revealing insights into the chemical behavior of benzothiazole derivatives under light exposure. These studies provide valuable information on the stability and reactivity of these compounds, which is crucial for their application in scientific research and potential industrial processes (Ang & Prager, 1992).

Antibacterial and Antifungal Activities

Synthesized benzothiazole derivatives demonstrate significant antibacterial and antifungal activities, indicating their potential as templates for the development of new antimicrobial agents. This research highlights the broad spectrum of biological activities possessed by benzothiazole derivatives, suggesting their utility in addressing various infectious diseases (Chavan & Pai, 2007).

Catalysis and Chemical Transformations

N-heterocyclic carbene catalysts, related to the chemistry of benzothiazole derivatives, have been shown to mediate efficient transesterification reactions. This indicates the potential of benzothiazole-related compounds in facilitating various chemical transformations, thereby playing a critical role in synthetic chemistry and industrial processes (Grasa et al., 2003).

properties

IUPAC Name

ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-7-8-15-31-20-11-9-10-18(16-20)23(28)26-25-27(14-5-2)21-13-12-19(17-22(21)32-25)24(29)30-6-3/h5,9-13,16-17H,2,4,6-8,14-15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYNILYIUPKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

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